Phantasmidine

Beschreibung

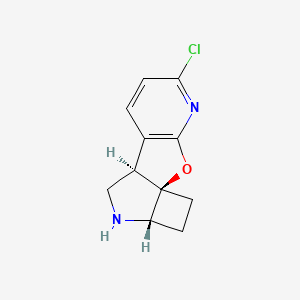

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H11ClN2O |

|---|---|

Molekulargewicht |

222.67 |

IUPAC-Name |

(2aS,4aR,9aR)-7-Chloro-1,2,2a,3,4,4a-hexahydrocyclobuta[4',5']pyrrolo[3',4':4,5]furo[2,3-b]pyridine |

InChI |

InChI=1S/C11H11ClN2O/c12-9-2-1-6-7-5-13-8-3-4-11(7,8)15-10(6)14-9/h1-2,7-8,13H,3-5H2/t7-,8-,11+/m0/s1 |

InChI-Schlüssel |

CRXFCGUGNWJSEY-DKCNOQQISA-N |

SMILES |

ClC1=CC=C2C(O[C@]34[C@@]2([H])CN[C@@]3([H])CC4)=N1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Phantasmidine |

Herkunft des Produkts |

United States |

Discovery, Isolation, and Biosynthetic Investigations of Phantasmidine

Historical Context of Phantasmidine Discovery

This compound, a structurally complex alkaloid, was first reported in 2010. nih.gov It was identified during investigations into the chemical constituents of the skin of the Ecuadorian poison frog, Epipedobates anthonyi. researchgate.netacs.org This same frog species is famously known for producing another potent nicotinic agonist, epibatidine (B1211577), which was isolated in 1992. researchgate.net The discovery of this compound was significant as it represented a new, condensed tetracyclic congener of epibatidine, suggesting a potential for different selectivity at nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netacs.org Initial isolation yielded only a very small quantity (approximately 20 micrograms), which made detailed pharmacological characterization and definitive structural elucidation challenging at the time. nih.govresearchgate.net The structure was initially proposed based on limited spectroscopic data, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, along with its structural analogy to the co-occurring epibatidine. researchgate.netnih.gov The absolute configuration of the natural product was later confirmed through total synthesis and chiral-phase liquid chromatography-mass spectrometry (LC-MS) comparison. nih.govresearchgate.net

Natural Occurrence and Isolation from Biological Sources

Chromatographic Techniques for Isolation

The initial isolation of this compound from the skin extracts of Epipedobates anthonyi involved a multi-step process heavily reliant on chromatographic techniques. researchgate.netgrinnell.edu Crude methanolic extracts of the frog skins were first subjected to analytical high-performance liquid chromatography (HPLC) for fractionation. researchgate.netacs.org This initial separation step helps to partition the complex mixture of alkaloids and other compounds into simpler fractions. grinnell.edu

Further purification of the this compound-containing fractions was achieved using additional chromatographic methods. A combination of gas chromatography-mass spectrometry (GC-MS) and gas chromatography-Fourier-transform infrared spectroscopy (GC-FTIR) was crucial for the initial characterization and structural elucidation from the minute amount of purified compound. researchgate.netebi.ac.uk

Due to the racemic nature of synthetic this compound and the scalemic nature of the natural product, chiral-phase HPLC has been instrumental. nih.govgoogle.comresearchgate.net This technique allows for the separation of the individual enantiomers, which is essential for determining the absolute configuration of the natural product and for detailed pharmacological studies of each enantiomer. nih.govgoogle.com Techniques like chiral reverse-phase ultra-high-performance liquid chromatography (UHPLC) have been employed to resolve the enantiomers of synthetic this compound, which then serve as standards for comparison with the natural extract. nih.govresearchgate.net

Biosynthetic Considerations

Proposed Biosynthetic Pathways

The precise biosynthetic pathway of this compound in its natural source remains unknown. nih.gov However, its structural features, particularly the presence of a cyclobutane (B1203170) ring, have led to some speculative proposals. rsc.org One hypothesis suggests that the cyclobutane ring could be formed through a rearrangement of a precursor common to both this compound and the co-occurring epibatidine, or even from epibatidine itself. rsc.org The fact that natural this compound is a scalemic mixture of enantiomers that cannot interconvert suggests that its biosynthesis might proceed through an achiral intermediate that is then transformed within a chiral environment to produce the observed enantiomeric excess. nih.gov As the ultimate organismic source of these alkaloids is presumed to be dietary arthropods, the elucidation of the complete biosynthetic pathway remains a significant area for future research. nih.gov

Relationship to Other Natural Alkaloids (e.g., Epibatidine)

This compound shares a close structural and biosynthetic relationship with epibatidine. nih.govacs.orgresearchgate.net Both alkaloids are found in the same species of poison frog, Epipedobates anthonyi, and share a common chloropyridine moiety. researchgate.netacs.orgebi.ac.uk this compound can be considered a rigid, condensed tetracyclic congener of epibatidine. nih.govacs.orgusda.gov This structural similarity is the basis for the hypothesis that they may share a common biosynthetic precursor or that one may be derived from the other. rsc.org

While structurally related, there are key differences. This compound incorporates a furan (B31954), a pyrrolidine (B122466), and a cyclobutane ring system, making it a more complex and rigid molecule than epibatidine. researchgate.netacs.org Pharmacologically, while both are potent nicotinic acetylcholine receptor agonists, this compound exhibits different selectivity. researchgate.netusda.gov Furthermore, the major enantiomer of natural this compound has the opposite configuration at the benzylic carbon compared to natural epibatidine. nih.govresearchgate.netbrandeis.edu

Structural Characterization and Elucidation Methodologies of Phantasmidine

Methodological Approaches for Structural Determination

The initial structural assignment of phantasmidine was accomplished using a combination of spectroscopic methods on a mere 20-microgram sample of the high-performance liquid chromatography (HPLC)-purified natural product and its acetamide (B32628) derivative. nih.govacs.orgresearchgate.net This preliminary work laid the foundation for subsequent synthetic efforts that ultimately confirmed the proposed structure. nih.govgoogle.com

Mass Spectrometry Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) played a crucial role in the initial characterization of this compound. researchgate.netnih.govacs.org This technique provided vital information regarding the molecular weight and fragmentation pattern of the molecule. The mass spectrum, in conjunction with data from other spectroscopic methods, helped to piece together the connectivity of the atoms within the this compound framework. bris.ac.uk The molecular formula was determined to be C₁₁H₁₁ClN₂O. researchgate.netnih.govacs.org Furthermore, comparison of the GC retention times and mass spectra of synthetic this compound and its acetamide derivative with the natural compounds provided identical results, thereby validating the assigned structure. nih.govgoogle.com

Infrared Spectroscopy (e.g., GC-FTIR)

Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) provided valuable insights into the functional groups present in this compound. researchgate.netnih.govacs.org The IR spectrum displayed characteristic absorption bands that were instrumental in the structural elucidation process.

Key absorptions in the vapor-phase IR spectrum of this compound included:

3055 cm⁻¹: Aromatic C-H stretching. wikipedia.org

2997 cm⁻¹: Cyclobutane (B1203170) C-H stretching, an unusual absorption for frog skin alkaloids which typically show absorptions below 2975 cm⁻¹. nih.govwikipedia.org

1595 and 1418 cm⁻¹: C=C and C=N stretching vibrations, characteristic of a chloropyridine ring, similar to that found in epibatidine (B1211577). nih.gov

1264 cm⁻¹: C-O absorption, suggesting the presence of an oxygen atom attached to the pyridine (B92270) ring. nih.govwikipedia.org

Notably, the absence of a prominent band at 1110 cm⁻¹, which is present in the spectrum of epibatidine, and the lack of an observable N-H stretching vibration (common for amines in vapor-phase IR) were also significant findings. nih.gov The presence of a secondary amine was later confirmed by mass spectrometry and in-situ derivatization. nih.gov

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy were indispensable tools for mapping the precise arrangement of atoms and their connectivity in the this compound molecule. researchgate.netnih.govacs.org Techniques such as selective irradiation in 1D NMR and various 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY), were employed to decipher the complex spin systems within the structure. nih.gov

The ¹H NMR spectrum of (-)-phantasmidine revealed distinct signals for each proton, allowing for their assignment within the tetracyclic system. wikipedia.org For instance, the TOCSY spectrum showed correlations that helped to identify the spin systems of the pyrrolidine (B122466) and cyclobutane rings. nih.gov The structure of a key lactam intermediate in the synthesis of this compound was also readily assigned through NMR analysis and later confirmed by X-ray crystallography. nih.govgoogle.com The ¹H and ¹³C NMR spectra of the synthesized this compound acetamide were identical to those reported for the derivative of the natural product, further solidifying the structural assignment. nih.govgoogle.com

¹H NMR Data for (-)-Phantasmidine wikipedia.org

| H Position | δ Value (ppm) | J Value (Hz) |

| 2 | 4.24 | 7.5, 7.0 |

| 3α | 2.22 | ≈11, 3.4 - 7.1 |

| 3β | 1.74 | – |

| 4α | 2.63 | 11.5 |

| 4β | 2.38 | 11.9 |

| 10 | 7.02 | 7.7 |

| 11 | 7.70 | 7.7 |

| 13 | 4.08 | 6.8 |

| 14α | 3.92 | 7.2 |

| 14β | 3.69 | 12.5 |

Stereochemical Analysis and Absolute Configuration Assignment

The presence of multiple chiral centers in this compound makes the determination of its absolute stereochemistry a critical aspect of its structural characterization.

Determination of Chiral Centers and Enantiomeric Forms

This compound possesses three chiral centers, leading to the possibility of several stereoisomers. google.com It has been established that natural this compound exists as a scalemic mixture, meaning it is a mixture of enantiomers in a non-racemic ratio. researchgate.netnih.govnih.gov Specifically, it is a 4:1 mixture enriched in the (2aR,4aS,9aS) enantiomer. researchgate.netnih.govnih.govbrandeis.eduusda.gov The major enantiomer has an S configuration at the benzylic carbon (C4a), which is opposite to the R configuration at the corresponding carbon in natural epibatidine. nih.govnih.govbrandeis.eduusda.gov The absolute configurations of the synthetic enantiomers were established using Mosher's amide analysis. researchgate.netnih.govnih.govbrandeis.eduusda.gov

Use of Chiral-Phase Chromatography for Enantiomer Separation (e.g., HPLC)

The separation of this compound enantiomers has been successfully achieved using chiral-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). nih.govgoogle.comnih.gov This technique has been vital for obtaining the individual enantiomers for pharmacological studies and for determining the enantiomeric composition of the natural product. nih.govnih.gov

Several chiral stationary phases have been employed for this separation:

A Chiralcel OJ-H column was used to resolve the racemic mixture of synthetically produced this compound, with the two enantiomers exhibiting retention times of 27 and 40 minutes. nih.govgoogle.com

Enantiomers were also separated on Chiralcel OJ-H or Chiralpak AD columns, with the earlier eluting enantiomer being the more biologically active (2aR,4aS,9aS) form. researchgate.netnih.gov

Chiral reversed-phase UHPLC analysis provided retention times of 4.2 minutes for (2aR,4aS,9aS)-phantasmidine and 8.5 minutes for its enantiomer, (2aS,4aR,9aR)-phantasmidine. researchgate.netnih.gov

This facile separation by chiral chromatography has made both enantiomers of this compound readily available for detailed biological investigations. nih.gov

Derivatization Methods for Absolute Configuration (e.g., Mosher's Amide Analysis)

The determination of the absolute configuration of this compound was a crucial step following its synthesis and resolution. nih.gov Due to the small quantities of the natural product available, with only about 20 micrograms purified, derivatization methods were essential for this stereochemical assignment. nih.govnih.govacs.org Mosher's amide analysis, a reliable and widely used NMR spectroscopic method for determining the absolute configuration of chiral amines and alcohols, was employed for this purpose. researchgate.netbrandeis.edued.gov

The methodology involved the reaction of the separated enantiomers of synthetic this compound with an optically pure chiral derivatizing agent, specifically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. acs.org This reaction creates a pair of diastereomeric amides. ed.gov The absolute configuration was successfully assigned by analyzing the two conformers of the two resulting Mosher amides. researchgate.netbrandeis.edu

The analysis relies on the principle that the phenyl group of the Mosher's amide reagent creates a distinct anisotropic effect in the nuclear magnetic resonance (NMR) spectrum. This effect leads to predictable shielding or deshielding of nearby protons in the molecule. brandeis.edu For this compound, the expected shielding of protons adjacent to the nitrogen atom and a significant long-range shielding effect (approximately 1 ppm) on the cyclobutane methylene (B1212753) protons in one diastereomer, and on the pyridine protons in the other, were observed. brandeis.edu These differential chemical shifts (Δδ values) in the ¹H NMR spectra of the diastereomeric amides allowed for the unambiguous assignment of the absolute configuration of the earlier eluting, more biologically active enantiomer as (2aR,4aS,9aS). researchgate.net

| Method | Derivatizing Agent | Key Observation | Assigned Configuration of Major Enantiomer |

|---|---|---|---|

| Mosher's Amide Analysis | (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride | Anisotropic shielding of specific protons (cyclobutane and pyridine) in the ¹H NMR spectra of the resulting diastereomeric amides. brandeis.edu | (2aR,4aS,9aS) nih.govresearchgate.netresearchgate.netst-andrews.ac.uk |

Characterization of Scalemic Mixtures of Natural this compound

A significant finding in the study of this compound is that the natural alkaloid isolated from the poison frog Epipedobates anthonyi does not exist as a single enantiomer. nih.gov Instead, it is a scalemic mixture, meaning it has a non-racemic composition of enantiomers. nih.govresearchgate.netst-andrews.ac.uk

The characterization of this scalemic mixture was accomplished through chiral-phase liquid chromatography-mass spectrometry (LC-MS). nih.govst-andrews.ac.ukusda.gov By comparing the natural extract to the previously synthesized and resolved enantiomers of known absolute configuration, researchers were able to determine the enantiomeric ratio. nih.govst-andrews.ac.uk

The analysis revealed that natural this compound is an approximate 4:1 scalemic mixture, with the major enantiomer being the (2aR,4aS,9aS) isomer. nih.govresearchgate.netst-andrews.ac.uk This major enantiomer has the opposite S configuration at the benzylic carbon (position 4a) compared to natural epibatidine, which has an R configuration at its corresponding benzylic carbon. nih.govresearchgate.netst-andrews.ac.uk The enantiomeric excess (ee) of the natural mixture is approximately 62.5%. nih.gov This discovery indicates that the biosynthesis of this compound may proceed through an achiral intermediate, which is then processed in a chiral environment to produce the observed scalemic ratio. nih.gov

| Property | Finding | Method of Determination |

|---|---|---|

| Enantiomeric Composition | Scalemic Mixture nih.govresearchgate.netst-andrews.ac.uk | Chiral-phase LC-MS nih.govst-andrews.ac.ukusda.gov |

| Enantiomeric Ratio | Approximately 4:1 nih.govresearchgate.netst-andrews.ac.uk | Comparison with synthetic enantiomers nih.govst-andrews.ac.uk |

| Major Enantiomer | (2aR,4aS,9aS) nih.govresearchgate.netst-andrews.ac.uk | Comparison with synthetic enantiomers of established configuration nih.govst-andrews.ac.uk |

| Enantiomeric Excess (ee) | ~62.5% nih.gov | Calculated from the 4:1 ratio nih.gov |

Chemical Synthesis and Analog Development of Phantasmidine

Total Synthesis Strategies

The creation of phantasmidine in the laboratory, necessitated by its scarcity in nature, has been a significant achievement in synthetic organic chemistry. google.comnih.gov The limited availability of the natural product, with only about 20 micrograms initially purified, made a total synthesis essential for confirming its proposed structure and enabling further pharmacological study. google.comwikipedia.org

Retrosynthetic Analysis of the this compound Core Structure

The strategy for synthesizing this compound is rooted in retrosynthetic analysis, a method of deconstructing the target molecule into simpler, more readily available precursors. The core of the retrosynthesis for this compound involved envisioning the final molecule (1) as being accessible through the reduction of a key intermediate, the tetracyclic lactam (3). google.comthieme-connect.com

This lactam (3) was, in turn, seen as the product of a novel and powerful bond-forming cascade. The plan was to form it from a more linear precursor, the keto amide (5), via a tandem intramolecular aldol (B89426) reaction followed by an intramolecular nucleophilic aromatic substitution. google.comthieme-connect.com In this proposed key step, the enolate of the amide in structure (5) would attack the cyclobutanone (B123998) carbonyl to form an alkoxide intermediate (4). This alkoxide would then perform a nucleophilic aromatic substitution on the activated halopyridine ring to forge the final furan (B31954) ring of the tetracyclic lactam (3). google.comthieme-connect.com

Development of Racemic Synthetic Routes

An initial, unsuccessful route attempted to use a dichloro amide precursor (6a). google.com However, all efforts to convert the corresponding keto amide (5a) into the desired tetracyclic lactam (3) failed, often resulting in a complex mixture of products. google.comthieme-connect.com The lower reactivity of the 2-chloropyridine (B119429) compared to a 2-fluoropyridine (B1216828) was a key factor in this failure; a 2-fluoropyridine is approximately 320 times more reactive towards nucleophilic substitution. google.com

The successful route therefore utilized a more reactive fluoro chloro amide intermediate (6b). google.com This pathway successfully yielded (±)-phantasmidine, confirming the structure that had been tentatively assigned based on the limited data from the natural isolate. google.comthieme-connect.com

Key Step Methodologies and Reaction Sequences

The cornerstone of the successful this compound synthesis is a novel tandem reaction sequence that efficiently constructs the core tetracyclic structure. google.com This key step involves treating the keto amide (5b) with aqueous potassium hydroxide (B78521) (KOH) in tert-butanol (B103910) (t-BuOH). google.comresearchgate.net This initiates an intramolecular aldol reaction, where the amide enolate attacks the cyclobutanone. The resulting alkoxide intermediate (4b) then immediately undergoes an intramolecular nucleophilic aromatic substitution, displacing the fluoride (B91410) on the pyridine (B92270) ring to form the furan ring. google.comthieme-connect.com This powerful cascade reaction forms the tetracylic lactam (3) in a respectable 46% yield. google.comwikipedia.orgresearchgate.netresearchgate.net

The final step in the synthesis is the reduction of the lactam (3). Treatment with borane (B79455) (BH3) in tetrahydrofuran (B95107) (THF), followed by decomplexation, successfully reduces the amide to the corresponding amine, affording this compound (1) in 67% yield. google.comresearchgate.net

Starting Materials and Reagents in Synthetic Procedures

The synthesis of this compound begins from commercially available starting materials. nih.govthieme-connect.com The successful route commences with 2-chloro-6-fluoropyridine (B1582542), which is converted in several steps to the key aldehyde intermediate, 2-chloro-6-fluoropyridine-3-carboxaldehyde (8b). google.comnih.gov This aldehyde is then reduced and converted to the crucial 6-chloro-2-fluoro-3-pyridineacetamide (6b). google.com

This acetamide (B32628) is then reacted with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) (7) under acidic conditions to form the keto amide (5b) in 85% yield. google.comresearchgate.netresearchgate.net The subsequent key steps and final reduction employ common laboratory reagents.

Below is a table summarizing the key reagents and their roles in the synthesis.

| Reagent | Role in Synthesis |

| Sodium borohydride (B1222165) (NaBH4) | Reduces the starting aldehyde (8b) to an alcohol (9b). google.com |

| Thionyl chloride (SOCl2) | Converts the alcohol (9b) to a chloride (10b). google.com |

| Sodium cyanide (NaCN) | Displaces the chloride to form a nitrile (11b). google.comthieme-connect.com |

| Methanesulfonic acid / Alumina | Hydrolyzes the nitrile (11b) to the primary amide (6b). google.comthieme-connect.com |

| 1,2-bis(trimethylsilyloxy)cyclobutene (7) | Reacts with the amide (6b) to form the keto amide (5b). google.comresearchgate.net |

| Potassium hydroxide (KOH) in t-BuOH | Base catalyst for the key tandem aldol/aromatic substitution reaction. google.comresearchgate.net |

| Borane (BH3) in THF | Reduces the tetracyclic lactam (3) to the final product, this compound (1). google.comnih.gov |

| Piperazine (B1678402) | Used to decomplex the borane from the final product. nih.gov |

Challenges in Achieving Enantioselective Synthesis

A significant hurdle in this compound synthesis is achieving enantioselectivity—the selective production of one of the two mirror-image enantiomers. The established total synthesis route is not enantioselective and produces a racemic mixture. google.comthieme-connect.com

A primary challenge is that the strongly basic conditions required for the key tandem aldol-substitution reaction would likely cause racemization. google.comthieme-connect.com This means that even if an enantiomerically pure keto amide (5b) were used, the basic environment would scramble the stereocenter, leading to a racemic product. google.comthieme-connect.com

Consequently, rather than through an asymmetric synthesis, the individual enantiomers of this compound are obtained by resolving the final racemic mixture. researchgate.net This separation is readily accomplished using chiral High-Performance Liquid Chromatography (HPLC) on a Chiralcel OJ-H column, which allows for the isolation of the pure (+)- and (-)-phantasmidine enantiomers for study. google.comthieme-connect.com The absolute configuration of the separated enantiomers was later established through methods such as Mosher's amide analysis. researchgate.net

Synthesis of this compound Analogs and Derivatives

The development of this compound analogs is crucial for exploring the structure-activity relationships of this important molecular scaffold and for creating potentially new therapeutic agents. google.comresearchgate.net The synthetic route established for this compound itself provides a robust platform for these efforts.

The key tandem intramolecular aldol reaction followed by intramolecular nucleophilic aromatic substitution is considered to be broadly applicable for the creation of various this compound analogs. google.comnih.gov By modifying the starting materials, chemists can introduce different substituents onto the aromatic ring or alter other parts of the molecule. The use of starting materials like 6-chloro-2-fluoropyridine-3-carboxaldehyde serves as a versatile entry point for generating diverse structures. thieme-connect.com

Researchers are actively pursuing enantio- and diastereoselective routes to both this compound and its analogs to better understand the biological activity of each specific stereoisomer. researchgate.net One proposed strategy for analog synthesis involves a different approach, starting from trans-2-aminocyclobutanol (B7947059) and 2,6-dichlorohomonicotinic acid. researchgate.net This route explores a 1,4-transannular C-H insertion reaction as a potential method to access the core pyridofuran structure of this compound and related compounds. researchgate.net

Simple derivatives can also be synthesized directly from this compound. For example, the acetamide derivative (17) was prepared by treating this compound (1) with acetyl chloride and triethylamine. google.com The creation of such derivatives was instrumental in the original structural confirmation of the natural product. google.com These efforts highlight that the rigid this compound framework is a valuable platform for developing new, selective nicotinic receptor probes. google.comresearchgate.net

Rational Design Principles for Structural Diversification

The development of this compound analogs is guided by rational design principles aimed at understanding and improving its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net this compound's structural similarity to epibatidine (B1211577), a potent nAChR agonist, and its own activity at these receptors make it a promising lead compound for designing novel therapeutic agents. researchgate.netresearchgate.net A primary goal is the creation of a diverse set of ligands to formulate detailed structure-activity relationships (SAR). researchgate.net Establishing SAR is crucial for identifying which parts of the molecule are responsible for its potency and receptor subtype selectivity.

Initial research indicated that this compound possesses a different nAChR subtype specificity compared to epibatidine, showing potential as a selective probe for β4-containing nicotinic receptors. researchgate.netacs.org This inherent selectivity provides a key rationale for structural diversification. The objective is to develop analogs with enhanced potency and, critically, greater selectivity for specific nAChR subtypes. researchgate.net Such subtype-selective ligands are highly sought after as they can help minimize off-target effects and lead to the development of more precise pharmaceuticals. researchgate.net The rigid, condensed tetracyclic structure of this compound, which includes furan, pyrrolidine (B122466), and cyclobutane (B1203170) rings fused to a chloropyridine moiety, offers multiple points for modification to fine-tune its pharmacological profile. researchgate.netacs.org

Synthetic Methods for Modifying the this compound Scaffold

The synthesis of this compound and its analogs involves sophisticated methods to construct its complex tetracyclic core. A pivotal strategy in the total synthesis is a novel tandem sequence featuring an intramolecular aldol reaction followed by an intramolecular nucleophilic aromatic substitution. nih.gov This key sequence transforms a keto amide intermediate (5) into the core tetracyclic lactam (3). nih.gov

The synthesis often begins with commercially available, pre-functionalized pyridine rings. ias.ac.inwikipedia.org For instance, 2-chloro-6-fluoropyridine is a common starting material. nih.govwikipedia.org This is converted through several steps into a crucial amide intermediate. nih.gov A significant challenge in the synthesis is the nucleophilic aromatic substitution step. nih.gov Initial attempts using a dichloropyridine intermediate (5a) were unsuccessful in forming the furan ring, as the subsequent dehydration of the aldol product occurred faster than the desired substitution. nih.gov

To overcome this, a more reactive chlorofluoropyridine intermediate (5b) was prepared. nih.gov The substitution of a 2-fluoropyridine is approximately 320 times faster than that of a 2-chloropyridine, facilitating the crucial ring-forming step. nih.gov The synthesis of this key intermediate involves metalation of 2-chloro-6-fluoropyridine (15) with LDA, followed by trapping with DMF to yield an aldehyde (8b). nih.gov This aldehyde is then converted to the fluoro chloro amide (6b), which reacts with 1,2-bis(trimethylsilyloxy)cyclobutene (7) to form the keto amide (5b). nih.gov Treatment of this keto amide with a base under specific conditions initiates the tandem aldol-substitution sequence to yield the desired tetracyclic lactam, which is then reduced to produce this compound. nih.govwikipedia.org

Table 1: Key Synthetic Steps and Intermediates for this compound

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde Formation | 2-chloro-6-fluoropyridine (15) | 1. LDA, THF, -78 °C 2. DMF | 2-chloro-6-fluoro-3-pyridinecarboxaldehyde (8b) | nih.gov |

| Amide Formation | Aldehyde (8b) | Multiple steps including reduction, conversion to nitrile, and hydrolysis (e.g., methanesulfonic acid, alumina) | Fluoro chloro amide (6b) | nih.gov |

| Keto Amide Formation | Fluoro chloro amide (6b) | 1,2-bis(trimethylsilyloxy)cyclobutene (7), ether, HCl, 80 °C | Keto amide (5b) | nih.gov |

| Tandem Aldol-Substitution | Keto amide (5b) | Basic conditions (e.g., aqueous KOH in t-BuOH) | Tetracyclic lactam (3) | nih.gov |

| Final Reduction | Tetracyclic lactam (3) | BH3 in THF, then piperazine in MeOH | (±)-Phantasmidine (1) | wikipedia.org |

Methodologies for Preparing Stereoisomeric Analogs

The synthetic routes developed for this compound typically result in a racemic mixture, containing both enantiomers of the final product. google.com This is because key intermediates, such as the keto amide (5b), are racemic, and the basic conditions of the subsequent tandem reaction could potentially racemize an enantiomerically pure precursor. google.com Therefore, specific methodologies are required to isolate or prepare individual stereoisomers for biological evaluation. google.com The absolute configuration of the natural product was ultimately established through total synthesis and analysis. researchgate.net

The primary method for obtaining enantiomerically pure this compound is the resolution of the racemic mixture using preparative high-performance liquid chromatography (HPLC). google.com Specifically, chiral HPLC has been successfully employed to separate the enantiomers, allowing for the isolation and full biological investigation of both the (+) and (-) forms. wikipedia.orggoogle.com For example, a Chiralcel OJ-H column has been documented for this separation. google.com

An alternative, though potentially challenging, approach is to prepare optically active compounds from optically active starting materials. google.com This would involve an asymmetric synthesis, where stereocenters are set with a specific configuration early in the synthetic sequence. However, as noted, the stability of these stereocenters to the reaction conditions, particularly the basic environment of the aldol-substitution step, must be considered to prevent racemization. google.com

Table 2: Methodologies for Stereoisomer Preparation

| Methodology | Description | Application/Example | Reference |

|---|---|---|---|

| Resolution of Racemates | Separation of a racemic mixture into its individual enantiomers. | Preparative chiral high-performance liquid chromatography (HPLC) is used to resolve (±)-phantasmidine. A Chiralcel OJ-H column has been used effectively. | google.com |

| Asymmetric Synthesis | Synthesizing the molecule from optically active starting materials to produce a particular stereoisomer preferentially. | This is a potential route, but challenges include the potential for racemization of intermediates under the basic conditions of the tandem aldol-substitution reaction. | google.com |

Pharmacological and Biological Research on Phantasmidine

Characterization of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Phantasmidine, a structurally rigid analog of epibatidine (B1211577), has been the subject of detailed pharmacological studies to characterize its profile as a potent nAChR agonist. nih.govusda.govacs.org Research has focused on its binding affinity for various nAChR subtypes, its ability to activate these receptors, and how its potency compares to other well-known nicotinic agonists.

Receptor Subtype Selectivity and Binding Affinity

This compound demonstrates a distinct profile of selectivity and binding affinity for different nAChR subtypes. Competition binding assays, often using [³H]-epibatidine, have been employed to determine the binding affinity (Ki) of this compound's racemic mixture and its separated enantiomers at various rat nAChR subtypes expressed in cell lines and in native receptors from rat forebrain tissue. nih.gov

Initial studies suggested that this compound might be selective for β4-containing nAChRs. google.comnih.govacs.orgresearchgate.netfigshare.com However, more detailed pharmacological evaluations revealed that racemic this compound and its enantiomers exhibit a preference for α4β2 over α3β4 receptors, with at least a 30-fold higher affinity for the α4β2 subtype. nih.gov Racemic this compound's affinity for the α7 subtype is only about two-fold less than that of epibatidine. nih.gov

A key feature of this compound is its pronounced enantioselectivity, a characteristic not seen with the more symmetrically shaped epibatidine. nih.govusda.govacs.orgresearchgate.netnih.govst-andrews.ac.ukresearchgate.net Natural this compound is a 4:1 mixture of enantiomers, with the (2aR,4aS,9aS) enantiomer being the major and more active form (the eutomer). nih.govusda.govresearchgate.netnih.govst-andrews.ac.uk This eutomer shows a 30- to 44-fold higher binding affinity than its less active counterpart (the distomer), (2aS,4aR,9aR)-ent-1. nih.gov This stereoselectivity is attributed to this compound's rigid and asymmetric molecular structure. usda.govacs.orgresearchgate.netnih.govst-andrews.ac.ukresearchgate.net

Table 1: Binding Affinity (Ki, nM) of this compound and Related Compounds at Rat nAChRs Binding affinity is inversely proportional to the Ki value. Data represents mean ± SEM.

Agonistic Activity at nAChRs (e.g., β4-containing receptors)

This compound functions as a potent agonist at nicotinic acetylcholine receptors. usda.govgoogle.comresearchgate.netwikipedia.org Initial findings pointed towards a specific agonist activity at nAChRs that express β4 subunits. acs.orgresearchgate.netfigshare.comresearchgate.netresearchgate.net However, subsequent, more detailed pharmacological investigations using ion-flux assays and electrophysiology determined that this compound is a potent and selective partial agonist for the α4β2 nAChR subtype. nih.govusda.gov This profile is comparable to varenicline (B1221332) and cytisine. nih.gov

The agonistic activity of this compound also displays significant enantioselectivity. nih.govresearchgate.netnih.govst-andrews.ac.uk For the α3β4 receptor, the eudismic ratio (the ratio of potency between the more active and less active enantiomer) is 47, mirroring the binding affinity ratio. nih.gov This selectivity is even more pronounced at the α4β2 receptor, where the eudismic ratio is a substantial 280. nih.gov At the α4β2 subtype, the more potent (2aR,4aS,9aS)-1 enantiomer acts as a partial agonist, while the less potent (2aS,4aR,9aR)-ent-1 enantiomer functions as a full agonist, albeit with much lower potency. nih.gov

Table 2: Agonist Potency (EC₅₀, nM) and Efficacy (% of Acetylcholine max) of this compound and Epibatidine at Rat nAChRs Data represents mean ± SEM.

Comparative Pharmacological Potency Relative to Nicotine (B1678760) and Epibatidine

Pharmacological characterizations consistently place this compound's potency between that of nicotine and the highly potent epibatidine. usda.govresearchgate.netst-andrews.ac.ukresearchgate.net Studies have established that this compound is approximately 10-fold less potent than epibatidine but around 100-fold more potent than nicotine at most of the receptor subtypes tested. nih.govusda.govresearchgate.netnih.govst-andrews.ac.uk

Specifically, racemic this compound has significantly lower binding affinities than epibatidine, being about 10 times weaker at α4β2 receptors and 50 times weaker at α3β4 receptors. nih.govresearchgate.net The differences in functional potency are less pronounced, with this compound being 8-fold weaker at α4β2 and 18-fold weaker at α3β4 receptors compared to epibatidine. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

The action of this compound is rooted in its ability to modulate ligand-gated ion channels, specifically the nAChRs. Its rigid structure is key to understanding its interaction with these receptors and the resulting cellular response.

Ligand-Gated Ion Channel Modulation by this compound

Nicotinic acetylcholine receptors are a primary class of ligand-gated ion channels (LGICs) in the nervous system. nih.govwikipedia.org These channels are transmembrane proteins that form a pore, which opens in response to the binding of a neurotransmitter, such as acetylcholine. wikipedia.org This opening allows for the rapid influx of cations like Na⁺, K⁺, and Ca²⁺, driven by the electrochemical gradient. wikipedia.orgwikipedia.org

This compound, as a nicotinic agonist, mimics the action of acetylcholine. wikipedia.org It binds to the orthosteric site on the nAChR, triggering a conformational change in the protein that opens the ion channel. nih.govnih.gov The subsequent influx of positive ions leads to the depolarization of the cell membrane. wikipedia.org This depolarization can trigger an action potential and propagate a nerve signal, or in the case of muscle cells, lead to contraction. This compound's ability to selectively activate certain nAChR subtypes allows it to modulate specific neuronal pathways. nih.gov

Investigation of Receptor Activation Dynamics

The stereoselective pharmacology and rigid structure of this compound provide a unique tool for probing the dynamics of nAChR activation. nih.govacs.org Unlike the more flexible epibatidine, this compound's fixed, asymmetric shape means its enantiomers present different spatial arrangements to the receptor's binding site. nih.govresearchgate.netst-andrews.ac.uk

The significant difference in potency and efficacy between this compound's enantiomers, particularly at the α4β2 subtype, highlights the precise structural requirements for receptor activation. nih.gov The (2aR,4aS,9aS)-1 enantiomer's action as a potent partial agonist at α4β2 receptors suggests that while it binds effectively and can open the channel, it may not induce the fully activated, open-state conformation as efficiently as a full agonist like epibatidine or its own less potent enantiomer. nih.gov This partial agonism indicates a different stabilization of the receptor's conformational states, providing valuable insight into the complex dynamics of ligand binding, channel gating, and desensitization. nih.govacs.org

In Vitro and Non-Human In Vivo Pharmacological Evaluations of this compound

This compound, a tetracyclic chloropyridine alkaloid, has been the subject of significant pharmacological investigation due to its structural relationship to epibatidine and its activity at nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These receptors, part of the cys-loop family of ligand-gated ion channels, are crucial for neurotransmission in both the central and peripheral nervous systems. nih.gov The dysfunction of nAChRs has been linked to various conditions, including addiction and neurodegenerative diseases. nih.govnih.gov this compound's unique structure and pharmacological profile make it a valuable tool for studying nAChR subtypes and a potential lead compound for therapeutic development. nih.govgoogle.com

Receptor Binding Assays and Functional Studies

The interaction of this compound with various nAChR subtypes has been extensively characterized through in vitro receptor binding assays and functional studies. These investigations have provided detailed insights into its affinity, potency, and efficacy at different receptor combinations.

Receptor Binding Affinity:

Competition binding assays, primarily using [³H]-epibatidine, have been employed to determine the binding affinity (Ki) of this compound and its enantiomers for different rat nAChR subtypes. nih.gov Racemic this compound demonstrates a notable selectivity, with a significantly higher affinity for the α4β2 subtype compared to the α3β4 subtype. nih.gov Specifically, its binding affinity at α4β2 receptors is approximately 10-fold lower than epibatidine, while at the α3β4 subtype, it is about 50-fold lower. nih.gov Interestingly, its affinity for the α7 subtype is only about 2-fold less than that of epibatidine. nih.gov

Stereoselectivity is a prominent feature of this compound's interaction with nAChRs. The major natural enantiomer, (2aR,4aS,9aS)-phantasmidine, is the more potent form (the eutomer), exhibiting 30- to 44-fold higher affinity than its distomer, (2aS,4aR,9aR)-ent-phantasmidine. nih.gov This sharp enantioselectivity is attributed to the rigid and asymmetric structure of this compound. researchgate.netresearchgate.net

Functional Activity:

Functional studies, including radioisotopic ion-flux assays (such as ⁸⁶Rb⁺ efflux) and electrophysiology in Xenopus oocytes, have further elucidated the pharmacological profile of this compound. nih.gov

In cells expressing rat α3β4 and human α4β2 nAChRs, racemic this compound acts as a potent partial agonist at α4β2 receptors and a near-full agonist at α3β4 receptors. nih.gov Specifically, for α4β2 receptors, it has an EC₅₀ of 0.20 µM and 42% efficacy relative to nicotine. nih.gov For α3β4 receptors, the EC₅₀ is 0.75 µM with 91% efficacy. nih.gov

Electrophysiological studies on rat nAChRs expressed in Xenopus oocytes reveal that racemic this compound is a full agonist at the α7 nAChR with an EC₅₀ of 9.9 µM. nih.gov At α3β2 and α4β2 receptors, it behaves as a partial agonist, showing a remarkable 3200-fold selectivity for the α4β2 subtype. nih.gov

The enantiomers of this compound also exhibit distinct functional activities. (2aR,4aS,9aS)-phantasmidine is the more potent enantiomer. nih.gov In α3β4 receptors, the eudismic ratio (the ratio of potency of the eutomer to the distomer) for functional activity is 47, which is similar to its binding affinity ratio. nih.gov However, in α4β2 receptors, this ratio is a substantial 280, indicating a pronounced stereoselectivity in its functional effects. nih.gov Both enantiomers are full agonists at the α7 receptor. nih.gov

Studies in Animal Models to Explore Receptor Interactions (e.g., mouse studies of nAChR α- and β-subunits)

Studies in animal models, particularly mice, have been instrumental in understanding the in vivo effects of this compound and the roles of different nAChR subunits in mediating these effects.

Initial reports suggested that this compound exhibited selectivity for β4-containing nAChRs. nih.govnih.govresearchgate.net Subsequent, more detailed pharmacological evaluations confirmed its potent and selective partial agonist activity at α4β2 nAChRs. nih.gov The β4 subunit, in particular, has been implicated in nicotine-induced seizures. wikipedia.orgphysiology.org Mouse studies have shown that eliminating the β4 subunit confers resistance to these seizures. wikipedia.org This highlights the importance of the β4 subunit in the central nervous system's response to nicotinic agonists. physiology.org

Furthermore, research in mice has helped to delineate the roles of other nAChR subunits. For instance, the α3 and β4 subunits are known to be involved in ganglionic transmission. wikipedia.org The α5 subunit appears to regulate the rate of response to high doses of nicotine. physiology.org The toxicity of this compound has also been evaluated in Swiss-Webster mice. The racemate and its individual enantiomers displayed significant toxicity, with the (2aR,4aS,9aS)-enantiomer being the most toxic. nih.gov The signs of toxicity were consistent with a nicotinic mechanism of action. nih.gov

Structure Activity Relationship Sar Studies of Phantasmidine

Influence of Phantasmidine's Rigid Structure on Receptor Binding and Activation

The condensed tetracyclic structure of this compound, which incorporates furan (B31954), pyrrolidine (B122466), and cyclobutane (B1203170) rings, imparts significant rigidity compared to the more flexible epibatidine (B1211577). nih.gov This conformational constraint is a defining feature that profoundly influences its interaction with nAChRs. nih.govnih.gov While antagonists only need to bind to a receptor, agonists must induce a specific conformational change to activate it; this makes the design of potent and selective agonists particularly challenging. nih.gov

The rigid scaffold of this compound makes it an exceptional tool for probing the structural requirements for nAChR subtype selectivity. nih.govnih.gov Its constrained structure limits the number of possible conformations, allowing for a more precise analysis of the optimal geometry for binding and activation at the orthosteric site of nAChRs. nih.gov Early investigations suggested that this novel, rigid ligand displayed a selectivity for β4-containing nAChRs, which was distinct from the activity of epibatidine. nih.govwikipedia.org This has positioned this compound as a valuable lead compound for the design of new, selective nAChR probes that could help delineate the functions of various receptor subtypes. nih.gov The rigid and asymmetric shape is also a key factor underlying its pronounced stereoselectivity, a property not observed with the nearly symmetric epibatidine. nih.gov

Stereoselective Nature of this compound's Biological Activity

A critical aspect of this compound's pharmacology is its sharp enantioselectivity, a direct consequence of its rigid and asymmetric molecular architecture. nih.govresearchgate.net Unlike epibatidine, where both enantiomers exhibit high affinity, this compound's enantiomers have markedly different biological activities. nih.govresearchgate.net

Natural this compound is not a single enantiomer but a scalemic mixture with a roughly 4:1 ratio favoring the (2aR,4aS,9aS)-enantiomer. nih.govwikipedia.org Pharmacological testing of the separated, synthetically produced enantiomers has definitively established that the major natural enantiomer, (2aR,4aS,9aS)-phantasmidine, is the more potent form (the eutomer). nih.govresearchgate.netresearchgate.net This enantiomer possesses a binding affinity and agonist activity that is approximately 2- to 45-fold greater than its (2aS,4aR,9aR)-counterpart, depending on the nAChR subtype. researchgate.net This pronounced difference in activity between stereoisomers highlights how specific, three-dimensional interactions within the receptor's binding pocket are crucial for high-affinity binding and subsequent channel activation, a feature that is only discernible due to the molecule's conformational rigidity. nih.govresearchgate.net

Development of SAR Models from this compound and its Analogs

The unique structural and pharmacological properties of this compound make it an important platform for developing SAR models to guide the synthesis of novel nicotinic ligands. nih.govbrandeis.edu By using this compound's rigid scaffold as a template, researchers can systematically modify its structure to probe the key features necessary for potency and selectivity at different nAChR subtypes.

Initial studies on the limited quantities of natural this compound suggested a specific agonist activity at nAChRs containing the β4 subunit. wikipedia.org However, more detailed pharmacological investigations using synthetically prepared racemic and enantiomerically pure this compound revealed a more complex selectivity profile. These later studies demonstrated that this compound is a potent and selective partial agonist for the α4β2 nAChR subtype. nih.govresearchgate.net The binding affinities and agonist potencies show clear differences not only between the this compound enantiomers but also in comparison to epibatidine, underscoring the subtle structural changes that dictate receptor subtype preference. researchgate.net

The data below summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound enantiomers and racemic epibatidine at various nAChR subtypes.

| Compound | α4β2-nAChR Ki (nM) | α3β4-nAChR Ki (nM) | α7-nAChR Ki (nM) | α4β2-nAChR EC50 (nM) | α3β4-nAChR EC50 (nM) |

|---|---|---|---|---|---|

| (2aR,4aS,9aS)-Phantasmidine | 0.48 | 153 | 1900 | 2.2 | 700 |

| (2aS,4aR,9aR)-Phantasmidine | 15 | 1100 | 9300 | 69 | >10000 |

| (±)-Epibatidine | 0.027 | 0.38 | 13 | 0.21 | 12 |

Data sourced from pharmacological investigations on nAChRs. researchgate.net Ki represents the binding affinity, where a lower value indicates stronger binding. EC50 represents the concentration required to elicit a half-maximal response, where a lower value indicates greater potency.

Computational Chemistry and Molecular Modeling Approaches to SAR

Computational chemistry and molecular modeling have provided valuable insights into the structural basis of this compound's activity. nih.gov These in silico techniques allow for the analysis of molecular properties and interactions that are difficult to observe experimentally.

Early molecular modeling of the this compound tetracycle was instrumental in its initial structure elucidation. nih.gov By calculating dihedral bond angles and comparing them with observed H-H coupling constants from NMR spectroscopy, researchers were able to confirm the relative stereochemistry of the molecule. nih.gov Furthermore, energy minimization calculations (using MM2 in Chem3D) were employed to estimate the distance between the two nitrogen atoms in the this compound structure. nih.gov The calculated distance of approximately 5.1 Å was found to be consistent with the proposed nicotinic pharmacophore derived from epibatidine, suggesting it could fit within the nAChR binding site. nih.gov These models also helped to rule out several other possible stereochemical orientations. nih.gov

More advanced computational methods, such as density functional theory (DFT), have been used to generate calculated structures, molecular orbitals, and electrostatic potential surfaces for this compound. nih.gov While specific molecular docking studies of this compound into the nAChR binding site are not extensively detailed in the primary literature, the application of these computational tools to related ligands is well-established. acs.orgjddhs.com Such studies help predict the binding orientation of a ligand and identify key interactions, like hydrogen bonds and hydrophobic contacts, with amino acid residues in the receptor's binding pocket, thereby guiding the rational design of new analogs with improved affinity and selectivity. jddhs.comresearchgate.net

Phantasmidine As a Tool in Chemical Biology and Pharmacological Research

Utility as a Selective Molecular Probe for Nicotinic Receptor Subtypes

Phantasmidine's distinct structure and pharmacological profile make it an invaluable molecular probe for dissecting the function of various nAChR subtypes. nih.govgoogle.comgovinfo.govfederalregister.gov Nicotinic receptors, which are ligand-gated ion channels, are composed of different combinations of subunits, leading to a wide array of receptor subtypes with diverse physiological roles. nih.govresearchgate.net The dysfunction of these receptors has been implicated in a range of neurological conditions. nih.govresearchgate.net

Initial studies suggested that this compound exhibits selectivity for β4-containing nAChR subtypes, a feature that distinguishes it from many other nicotinic agonists that primarily target β2-containing receptors. nih.govgovinfo.govfederalregister.gov This selectivity is crucial for researchers aiming to understand the specific functions of β4-containing receptors in the central and peripheral nervous systems. nih.govgovinfo.govfederalregister.gov However, subsequent and more detailed pharmacological investigations have revealed that this compound is actually selective for the α4β2 subtype. researchgate.net This contradiction highlights the complexity of nAChR pharmacology and the importance of continued research.

The compound's rigid framework is a key attribute, as it limits conformational flexibility and allows for more specific interactions with receptor binding sites. nih.govgoogle.comnih.gov This rigidity, coupled with its stereoselective activity, provides a unique tool for probing the structural and functional nuances of nAChR subtypes. researchgate.netnih.gov Unlike epibatidine (B1211577), which shows little stereoselectivity, this compound demonstrates sharp enantioselectivity, with the major natural enantiomer being more active. researchgate.netnih.gov

The binding affinities of racemic this compound and its separated enantiomers have been evaluated at various nAChR subtypes, providing valuable data for its use as a molecular probe. nih.gov Although generally less potent than epibatidine, this compound is significantly more potent than nicotine (B1678760) at most of the receptors tested. researchgate.netnih.gov

Binding Affinities (Ki, nM) of this compound and Epibatidine at Rat nAChR Subtypes

| Compound | α4β2 | α3β4 | α7 |

| (±)-Phantasmidine | 2.5 | 150 | 0.2 |

| (+)-Phantasmidine | 1.2 | 85 | 0.1 |

| (-)-Phantasmidine | 55 | 1800 | 2.5 |

| (±)-Epibatidine | 0.25 | 3.0 | 0.1 |

| Data sourced from studies on rat forebrain membranes and cell lines expressing rat nicotinic receptor subunits. nih.govresearchgate.net |

This compound as a Lead Scaffold for Drug Discovery Efforts

The unique structural and pharmacological properties of this compound position it as a promising lead scaffold for the development of novel therapeutics. nih.govgoogle.comfederalregister.gov While this compound itself is too toxic for clinical use, its rigid tetracyclic core offers a valuable template for designing synthetic analogs with improved selectivity and therapeutic profiles. researchgate.netnih.gov

The development of subtype-selective nicotinic receptor agonists is a significant goal in drug discovery, as such compounds could offer targeted treatments for various neurological disorders with fewer side effects. nih.govfederalregister.gov The selectivity of this compound, particularly its initial reported preference for β4-containing subtypes, sparked interest in its potential for developing drugs for conditions like nicotine addiction. govinfo.govfederalregister.gov Even with the revised understanding of its selectivity for the α4β2 subtype, its unique structure-activity relationship remains a valuable asset for medicinal chemists. researchgate.net

The synthesis of this compound and its analogs allows for systematic modifications to its structure. google.comthieme-connect.com These modifications can be explored to understand the key structural features responsible for its binding affinity and functional activity at different nAChR subtypes. nih.govthieme-connect.com This knowledge is crucial for designing new compounds with desired pharmacological properties, such as enhanced selectivity or reduced toxicity. nih.govnih.gov

Implications for Understanding Nicotinic Acetylcholine (B1216132) Receptor Biology

The study of this compound has significant implications for our fundamental understanding of nAChR biology. nih.gov The sharp stereoselectivity of this compound, in contrast to the relative lack of stereoselectivity of epibatidine, provides insights into the three-dimensional requirements of the nicotinic receptor binding pocket. researchgate.netnih.gov The rigid and asymmetric shape of this compound likely dictates its specific orientation within the binding site, leading to its enantioselective activity. researchgate.netnih.gov

By comparing the interactions of this compound and its analogs with different nAChR subtypes, researchers can map the subtle differences in the binding sites of these receptors. This information is critical for understanding how subtype diversity translates into functional diversity within the nervous system. The use of this compound as a pharmacological tool helps to elucidate the specific roles of different nAChR subtypes in neurotransmission and cellular signaling. nih.gov

Furthermore, the discovery and characterization of natural products like this compound underscore the importance of biodiversity as a source of novel chemical structures with potent biological activities. nih.gov These natural compounds often possess unique scaffolds that are not typically found in synthetic chemical libraries, providing new starting points for drug discovery and for probing biological systems.

Preclinical Research Directions for Analog Development

Future preclinical research on this compound analogs should focus on several key areas. A primary objective is the design and synthesis of analogs with enhanced subtype selectivity. While initial reports pointed to β4 selectivity, and later studies to α4β2 selectivity, the development of analogs with even greater preference for a single subtype, or a novel selectivity profile, would be highly valuable. nih.govresearchgate.net This could involve modifications to the chloropyridine ring or the tetracyclic core to explore new interactions within the receptor binding site.

Another critical research direction is the reduction of toxicity. The high toxicity of this compound and epibatidine is a major barrier to their therapeutic use. federalregister.govnih.gov Structure-activity relationship (SAR) studies on this compound analogs can help to identify the structural motifs responsible for toxicity, allowing for their removal or modification while preserving the desired pharmacological activity.

Furthermore, the development of radiolabeled this compound analogs could provide powerful tools for in vivo imaging of nAChR distribution and density in the brain using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov Such imaging agents would be invaluable for studying the role of specific nAChR subtypes in neurological diseases and for monitoring the effects of therapeutic interventions.

Finally, further investigation into the functional effects of this compound analogs is warranted. Beyond binding affinity, understanding whether an analog acts as a full agonist, a partial agonist, or an antagonist at a particular receptor subtype is crucial for predicting its physiological effects. google.com

Q & A

Q. What are the primary synthetic pathways for Phantasmidine, and what key reactions define its synthesis?

this compound is synthesized via a multi-step process starting with 6-chloro-2-fluoro-3-pyridineacetamide. Key reactions include:

- Cyclization using 1,2-bis(trimethylsiloxy)cyclobutene in HCl-saturated ether to form a ketoamide intermediate.

- Tandem intramolecular aldol condensation and nucleophilic aromatic substitution with aqueous KOH in isopropanol to yield a tetracyclic lactam.

- Reduction of the lactam with BH₃ in THF to produce this compound . Synthetic optimization focuses on controlling stereochemistry and minimizing side reactions, critical for obtaining pharmacologically active enantiomers.

Q. Which analytical techniques are most reliable for confirming this compound’s absolute configuration and structural integrity?

- X-ray crystallography : Resolves absolute configuration (e.g., cis-configuration of natural this compound) .

- High-resolution mass spectrometry (HRESI) : Validates molecular formula (C₁₁H₁₃ClN₂) and isotopic patterns .

- LC-MS/GC-MS : Provides retention time correlations and fragmentation patterns (e.g., m/z 208/210 for epibatidine analogs) .

- UV spectroscopy : Identifies conjugated systems (e.g., pyridine ring absorption at 260 nm) .

Q. How do researchers address the limited availability of natural this compound for pharmacological studies?

Natural this compound is scarce (microgram quantities per frog), necessitating synthetic production for detailed analysis. Semi-synthetic routes enable gram-scale synthesis, facilitating in vitro receptor-binding assays and toxicity profiling .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in structural data between synthetic and natural this compound?

Discrepancies in stereochemical assignments (e.g., cis vs. trans configurations) are resolved by:

- Iterative synthesis : Producing both enantiomers and comparing spectroscopic data (e.g., HRESI, NMR) with natural samples .

- Cross-validation : Combining X-ray crystallography (definitive configuration) with chromatographic retention time alignment (LC-MS) .

- Dynamic NMR : Detecting conformational flexibility in solution that may explain divergent spectral results .

Q. How can researchers design experiments to elucidate this compound’s selectivity for β4-containing nicotinic acetylcholine receptors (nAChRs)?

- Receptor subtype profiling : Use patch-clamp electrophysiology on HEK cells expressing human α/β nAChR subunits to measure agonist potency (EC₅₀) and selectivity ratios .

- Computational docking : Model this compound’s interaction with β4 subunit binding pockets using molecular dynamics simulations .

- Mutagenesis studies : Identify critical residues in β4 subunits by comparing wild-type and mutant receptor responses .

Q. What experimental approaches optimize synthetic yield and purity of this compound analogs for structure-activity relationship (SAR) studies?

- Reaction condition screening : Varying temperature, solvent polarity, and catalyst loadings to enhance lactam cyclization efficiency .

- Purification protocols : Employ preparative HPLC with chiral columns to separate enantiomers, validated by LC-MS and circular dichroism .

- Scalability testing : Transitioning from batch to flow chemistry for key steps (e.g., BH₃ reduction) to improve reproducibility .

Q. How should researchers validate this compound’s bioactivity across independent studies despite variability in assay conditions?

- Standardized protocols : Adopt consensus guidelines for nAChR agonist assays (e.g., buffer composition, cell line selection) .

- Positive controls : Include epibatidine and nicotine to calibrate receptor responses across labs .

- Data harmonization : Use meta-analysis to reconcile EC₅₀ values from disparate studies, accounting for methodological differences .

Methodological Notes

- Data interpretation : Always cross-reference spectroscopic data (HRESI, NMR) with synthetic intermediates to confirm structural assignments .

- Ethical synthesis : Prioritize green chemistry principles (e.g., solvent recycling, non-toxic catalysts) during scale-up .

- Transparency : Publish raw spectral data and crystallographic coordinates to facilitate independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.